
3-(3-Chlorophenyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl compounds are generally colorless or white solids that exhibit significant solubility in water . They are often used as reagents in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds often involves oxidative cross-coupling, chlorination, and hydrosilylation . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with a chlorine atom attached . The exact structure of “3-(3-Chlorophenyl)-5-fluorobenzoic acid” would likely involve a benzene ring with both chlorine and fluorine atoms attached, but specific details could not be found.Chemical Reactions Analysis
3-Chlorophenyl compounds are often involved in 1,4-conjugate addition reactions, Suzuki-Miyaura reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve a molecular weight around 170.593 Da and a density of 1.3±0.1 g/cm^3 .Applications De Recherche Scientifique
Synthesis and Organic Material Applications
Enhancing Organic Solar Cell Efficiency
Another groundbreaking application is found in the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using halobenzoic acids, including analogs like 4-fluorobenzoic acid. This modification significantly improves the conductivity of PEDOT:PSS, enabling the creation of high-efficiency ITO-free organic solar cells. The modification leads to a conformational change in the PEDOT chains, highlighting the potential of halobenzoic acids in advancing organic electronics (L. Tan et al., 2016).
Photochemistry and Spectroscopy
The study of 2-Chloro-6-Fluorobenzoic Acid, a compound with similarities to 3-(3-chlorophenyl)-5-fluorobenzoic acid, through low-temperature solid-state FTIR spectroscopy reveals its complex conformer behavior and photochemical properties. This research provides insights into the structural dynamics and photochemical reactions of halogenated benzoic acids, which are essential for developing new photo-responsive materials (N. Kuş, 2017).
Synthesis of Methyl 2-amino-5-fluorobenzoate
Efforts to synthesize methyl 2-amino-5-fluorobenzoate, using 3-fluorobenzoic acid as a precursor, demonstrate the critical role of halogenated benzoic acids in the synthesis of complex organic molecules. This synthesis route highlights the adaptability and effectiveness of halogenated benzoic acids in creating compounds with potential applications in pharmaceuticals and agrochemicals (Yin Jian-zhong, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIJGIQUYRAPGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689554 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-09-2 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

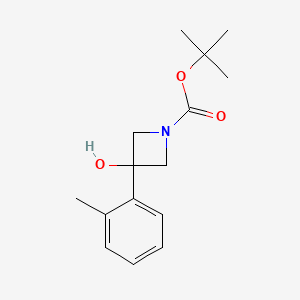
![3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B595227.png)
![2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol](/img/structure/B595228.png)
![Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B595229.png)
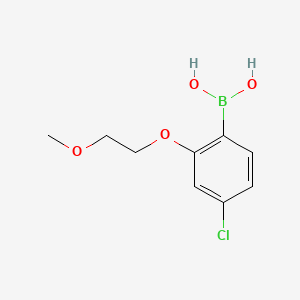

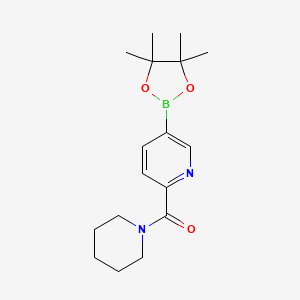
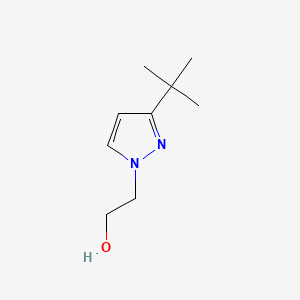
![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)
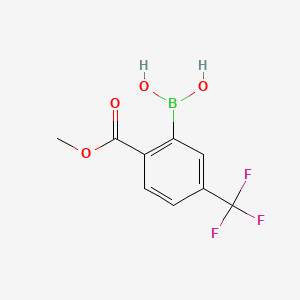
![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
